molecular formula C11H11F3 B14194385 (1,1,1-Trifluoropent-2-en-2-yl)benzene CAS No. 887616-60-6

(1,1,1-Trifluoropent-2-en-2-yl)benzene

Cat. No.: B14194385
CAS No.: 887616-60-6
M. Wt: 200.20 g/mol
InChI Key: VLWPOLUKNSRIDH-UHFFFAOYSA-N
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Description

(1,1,1-Trifluoropent-2-en-2-yl)benzene is a chemical compound with the molecular formula C11H11F3 It is characterized by the presence of a trifluoromethyl group attached to a pentenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a trifluoromethylated pentenyl halide reacts with benzene in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of (1,1,1-Trifluoropent-2-en-2-yl)benzene may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trifluoropent-2-en-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).

    Substitution: Br2, HNO3, AlCl3, FeCl3, under controlled temperature and pressure.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(1,1,1-Trifluoropent-2-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,1-Trifluoropent-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product .

Comparison with Similar Compounds

Similar Compounds

  • (3,3,3-Trifluoroprop-1-en-2-yl)benzene
  • 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Uniqueness

(1,1,1-Trifluoropent-2-en-2-yl)benzene is unique due to its specific trifluoromethylated pentenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its trifluoromethyl group enhances its stability and resistance to metabolic degradation, making it valuable in various applications .

Properties

CAS No.

887616-60-6

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

1,1,1-trifluoropent-2-en-2-ylbenzene

InChI

InChI=1S/C11H11F3/c1-2-6-10(11(12,13)14)9-7-4-3-5-8-9/h3-8H,2H2,1H3

InChI Key

VLWPOLUKNSRIDH-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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